26-Hydroxycholest-4-en-3-one
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Overview
Description
26-Hydroxycholest-4-en-3-one, also known as 26-Hydroxycholesterol, is a cholesterol metabolite that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is produced in the body through the oxidation of cholesterol by the enzyme cholesterol 26-hydroxylase. In recent years, there has been a growing interest in the synthesis, mechanisms of action, and physiological effects of 26-Hydroxycholest-4-en-3-one.
Scientific Research Applications
Synthesis and Metabolism
Synthesis and Transportation : 26-Hydroxycholesterol is synthesized by a mitochondrial P-450 enzyme and transported to the liver for metabolism into bile acids. It is mostly found in plasma lipoproteins as a fatty acid ester, but the details of its transport and assembly in lipoproteins are not fully understood (Javitt, 1990).
Metabolism in Various Species : Studies have shown that 26-Hydroxycholesterol is oxidized more readily than other sterols in different animal species, indicating its significant role in sterol metabolism (Dean & Whitehouse, 1966).
Role in Neurological Disorders
- Amyotrophic Lateral Sclerosis (ALS) : In ALS, the levels of cholesterol metabolites like 26-hydroxycholesterol are altered in the cerebrospinal fluid. This imbalance suggests a defective bile acid biosynthesis in ALS, possibly contributing to the disease pathology (Abdel-Khalik et al., 2016).
Biological Activities
Inhibition of Cholesterol Synthesis : 26-Hydroxycholesterol can inhibit cholesterol synthesis and low-density lipoprotein (LDL) receptor activity in cell culture studies. This inhibition might also be linked to reduced DNA synthesis, though the mechanism is not entirely clear (Javitt, 1990).
Regulation of Cholesterol Synthesis : In Chinese hamster ovary cell culture, 26-hydroxycholesterol showed an inhibitory effect on HMG-CoA reductase activity, a key enzyme in cholesterol biosynthesis, suggesting its role in regulating cholesterol levels (Esterman, Baum, Javitt, & Darlington, 1983).
properties
CAS RN |
19257-21-7 |
---|---|
Molecular Formula |
C27H44O2 |
Molecular Weight |
400.6 g/mol |
IUPAC Name |
(8S,9S,10R,13R,14S,17R)-17-[(2R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C27H44O2/c1-18(17-28)6-5-7-19(2)23-10-11-24-22-9-8-20-16-21(29)12-14-26(20,3)25(22)13-15-27(23,24)4/h16,18-19,22-25,28H,5-15,17H2,1-4H3/t18?,19-,22+,23-,24+,25+,26+,27-/m1/s1 |
InChI Key |
CXUORUGFOXGJNY-XVENTEFESA-N |
Isomeric SMILES |
C[C@H](CCCC(C)CO)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C |
SMILES |
CC(CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)CO |
Canonical SMILES |
CC(CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)CO |
synonyms |
26-Hydroxycholest-4-en-3-one |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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